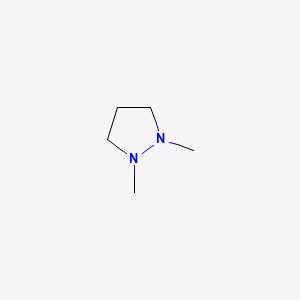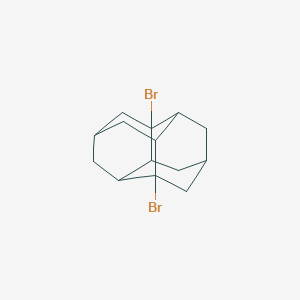
Pyrazolidine, 1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidine, 1,2-dimethyl-: is a heterocyclic compound with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.1622 g/mol It is a derivative of pyrazolidine, characterized by the presence of two methyl groups at the 1 and 2 positions of the pyrazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazolidine, 1,2-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrazolidine, 1,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolidine, 1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazolidine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, is often used for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, fully saturated pyrazolidines, and functionalized pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, pyrazolidine, 1,2-dimethyl- serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, derivatives of pyrazolidine, 1,2-dimethyl- are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, pyrazolidine derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the treatment of various diseases, including infections and cancer .
Industry: In the industrial sector, pyrazolidine, 1,2-dimethyl- is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of pyrazolidine, 1,2-dimethyl- and its derivatives involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors or modulators of enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Pyrazole: A five-membered heterocycle with two adjacent nitrogen atoms.
Pyrazoline: A partially reduced form of pyrazole with one double bond.
Indazole: A benzo-fused derivative of pyrazole.
Uniqueness: Pyrazolidine, 1,2-dimethyl- is unique due to its fully saturated ring structure and the presence of two methyl groups, which confer distinct chemical and physical properties compared to its analogs .
Conclusion
Pyrazolidine, 1,2-dimethyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry
Propiedades
Número CAS |
38704-89-1 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C5H12N2/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 |
Clave InChI |
DKXPLHOKMGMMQM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)




